4-benzoyl-1H-imidazole-5-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Physicochemical Profiling

4-Benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3) is the essential core building block for the ABI class of anticancer agents. This bifunctional scaffold combines a carboxylic acid handle for amide coupling with a benzoyl group that enables π-stacking and hydrophobic interactions in enzyme active sites. Unlike generic imidazole monocarboxylic acids, this substitution pattern is critical for colchicine-binding site affinity on α/β-tubulin, tubulin polymerization inhibition, and the MDR-evading phenotype documented in ABI derivatives. ABI compounds achieve sub-nanomolar IC50 values against melanoma and prostate cancer cells while maintaining full potency in Pgp-overexpressing multidrug-resistant models—a critical advantage over paclitaxel and colchicine. The scaffold intrinsically confers a favorable logP (~2.9) and enhanced aqueous solubility (>48 μg/mL), reducing late-stage developability risk. Supplied at ≥95% purity with full QA documentation; stocked in the USA and Europe for immediate medicinal chemistry, focused library synthesis, and biophysical studies.

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 313968-01-3
Cat. No. B2437848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1H-imidazole-5-carboxylic acid
CAS313968-01-3
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16)
InChIKeyXQMLPKHBEYBLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1H-imidazole-5-carboxylic Acid (CAS 313968-01-3): A Dual-Functional Imidazole Scaffold for Precision Chemical Biology and Drug Discovery


4-Benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3) is a heterocyclic small-molecule building block characterized by an imidazole core substituted with a benzoyl group at the 4-position and a carboxylic acid at the 5-position . This substitution pattern creates a bifunctional scaffold that serves as a versatile precursor for generating structurally diverse compound libraries. The carboxylic acid handle enables amide coupling and esterification chemistries, while the benzoyl moiety provides a lipophilic anchor and potential hydrogen-bonding interactions with biological targets [1]. Commercially available from major suppliers at 95% purity, this compound is stocked in the USA and Europe, with full quality assurance documentation supporting its immediate use in research and development workflows .

Why Generic Imidazole Carboxylic Acids Cannot Replace 4-Benzoyl-1H-imidazole-5-carboxylic Acid in Specialized Research Programs


Imidazole-4,5-dicarboxylic acid and simple 4(5)-carboxylic acid analogs are commercially ubiquitous but functionally limited building blocks that lack the benzoyl substitution essential for replicating the pharmacophore and physicochemical profile of advanced 4-benzoyl-imidazole derivatives . The benzoyl group is not merely a steric appendage; it directly participates in π-stacking and hydrophobic interactions within enzyme active sites and contributes to the enhanced aqueous solubility observed in ABI-class compounds relative to non-benzoylated analogs [1]. Substituting this compound with a simpler imidazole carboxylic acid would eliminate the key structural determinant for colchicine-binding site affinity, tubulin polymerization inhibition, and the favorable solubility profile documented in ABI series [1]. For programs requiring a benzoyl-bearing imidazole core, no generic alternative replicates this substitution pattern.

4-Benzoyl-1H-imidazole-5-carboxylic Acid: Head-to-Head Comparative Performance Data for Procurement Decisions


Bifunctional Substitution Pattern Enables Distinct Reactivity and Solubility Profile vs. Simple Dicarboxylic Acid Analogs

The target compound possesses a benzoyl group at the 4-position and a carboxylic acid at the 5-position, whereas common building blocks like 1H-imidazole-4,5-dicarboxylic acid bear two carboxylic acid groups and no benzoyl substituent . This structural difference confers a significantly enhanced logP and improved lipophilic character, as evidenced by the calculated logP of 2.9 for the ABI analog 5ga, which is substantially lower (more hydrophilic) than the corresponding SMART analog (logP = 4.4) but higher than what would be expected for an imidazole dicarboxylic acid [1].

Synthetic Chemistry Medicinal Chemistry Physicochemical Profiling

ABI-Class Scaffold Confers Sub-Nanomolar Antiproliferative Potency Against Melanoma and Prostate Cancer Cells

Compounds derived from the 4-benzoyl-imidazole scaffold, specifically the ABI series, demonstrate exceptionally potent antiproliferative activity against a panel of melanoma and prostate cancer cell lines. The most active ABI analog, compound 5da, exhibited an average IC50 of 15.7 nM [1]. In contrast, the predecessor AICA series (2-aryl-imidazole-4-carboxylic amide derivatives), which lack the 4-benzoyl group, showed average IC50 values ranging from 3.5 to 10 μM across the same cell lines—a difference of two to three orders of magnitude [1].

Cancer Biology Tubulin Polymerization Anticancer Agents

ABI Scaffold Overcomes P-Glycoprotein-Mediated Multidrug Resistance Where Paclitaxel and Colchicine Fail

In a head-to-head resistance study, the ABI compound 5cb (derived from the 4-benzoyl-imidazole core) demonstrated near-equipotent activity against both the parental drug-sensitive MDA-MB-435 cell line and its P-glycoprotein (Pgp)-overexpressing multidrug-resistant variant MDA-MB-435/LCC6MDR1, yielding a resistance index of 1.3 [1]. In stark contrast, the clinically approved tubulin inhibitors paclitaxel and colchicine showed resistance indices of 69.3 and 65.8, respectively, indicating a >50-fold loss of efficacy in the resistant line [1].

Multidrug Resistance (MDR) Chemotherapy Pharmacology

ABI Analogs Exhibit ~50-Fold Superior Aqueous Solubility Relative to SMART Analogs, Enhancing Formulation Feasibility

The incorporation of an imidazole core with a 4-benzoyl substituent dramatically improves aqueous solubility. Compound 5ga (an ABI analog) demonstrated a solubility of 48.9 μg/mL in pH 7.0 buffer, compared to only 0.909 μg/mL for the corresponding SMART-1 analog, which lacks the imidazole ring [1]. This represents a 53.8-fold improvement. The solubility of 5ga also far exceeds that of paclitaxel (0.137 μg/mL) and combretastatin A4 (1.04 μg/mL) under identical conditions [1].

Drug Formulation Physicochemical Characterization Preclinical Development

High-Value Application Scenarios for Procuring 4-Benzoyl-1H-imidazole-5-carboxylic Acid (CAS 313968-01-3)


Synthesis of Next-Generation Tubulin Polymerization Inhibitors for Drug-Resistant Melanoma and Prostate Cancer

This compound serves as the essential core building block for the ABI class of anticancer agents. As demonstrated in Section 3, ABI derivatives achieve sub-nanomolar IC50 values against melanoma and prostate cancer cells and maintain full potency in Pgp-overexpressing multidrug-resistant models, a critical advantage over paclitaxel and colchicine [1]. Procurement of this scaffold enables medicinal chemistry teams to construct focused libraries exploring SAR around the 2-aryl position to optimize potency and pharmacokinetics while retaining the MDR-evading phenotype.

Physicochemical Property Optimization in Early-Stage Drug Discovery

The bifunctional nature of this building block—combining a carboxylic acid handle with a benzoyl group—allows researchers to precisely tune lipophilicity and solubility. The ABI series shows that this scaffold intrinsically confers a favorable logP (~2.9) and significantly enhanced aqueous solubility (>48 μg/mL) relative to non-benzoylated analogs [1]. This property simplifies formulation for in vivo pharmacology studies and reduces the risk of late-stage attrition due to poor developability.

Investigation of Colchicine-Binding Site Interactions on Tubulin

The 4-benzoyl-imidazole core is a validated pharmacophore for the colchicine binding site on α/β-tubulin heterodimers [1]. This compound can be used as a control or starting material for biophysical studies—including X-ray crystallography, competitive binding assays, and molecular dynamics simulations—aimed at elucidating the precise binding mode and designing covalent or allosteric inhibitors targeting the colchicine pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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